molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No.: B1331511
CAS No.: 5813-37-6
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position on the naphthalene ring, along with a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is carried out by treating 1-hydroxy-2-naphthoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C11H8O3+Br2C11H7BrO3+HBr\text{C}_{11}\text{H}_{8}\text{O}_{3} + \text{Br}_{2} \rightarrow \text{C}_{11}\text{H}_{7}\text{BrO}_{3} + \text{HBr} C11​H8​O3​+Br2​→C11​H7​BrO3​+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form 4-bromo-1-hydroxy-2-naphthaldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Bromo-1-naphthoic acid.

    Reduction: 4-Bromo-1-hydroxy-2-naphthaldehyde.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-hydroxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Hydroxy-2-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior.

    4-Bromo-1-naphthol: Lacks the carboxylic acid group, influencing its acidity and reactivity.

Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-1-hydroxy-2-naphthoic acid (CAS Number: 5813-37-6) is a naphthoic acid derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, including case studies, data tables, and relevant research outcomes.

This compound features a bromine atom at the 4-position and a hydroxyl group at the 1-position of the naphthalene ring. Its molecular formula is C11H7BrO3C_{11}H_7BrO_3 with a molecular weight of approximately 267.08 g/mol. The compound appears as a white to yellowish powder and has a melting point around 231 °C .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study involving various hydroxy-naphthoic acids highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to or superior to other tested compounds in its class .

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli1020
Staphylococcus aureus515
Candida albicans1224

Anti-inflammatory Properties

In vitro studies have indicated that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. This effect suggests potential applications in treating inflammatory diseases. The compound's antioxidant properties also contribute to its ability to mitigate oxidative stress, which is often linked to chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and pathways:

  • Enzyme Interaction : Studies suggest that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Cell Signaling : It may influence various signaling pathways involved in inflammation and cell growth, potentially impacting cancer progression .

Case Studies

A notable case study involved the application of this compound in a model of induced inflammation in rats. The results indicated a significant reduction in inflammatory markers compared to control groups. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it possesses moderate irritant properties; however, further detailed toxicology evaluations are necessary to fully understand its safety profile for therapeutic use .

Properties

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABWYPHDRBFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302470
Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-37-6
Record name 5813-37-6
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Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-hydroxynaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of 1-hydroxy-2-naphthoic acid (compound 66, 18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to yield the title compound (24.6 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g; 13.3 mm) in chloroform (50 ml) was added bromine (0.68 ml) in chloroform (5 ml) dropwise and the reaction stirred at room temperature for one hour. The solvent was removed in vacuo, the solid washed repeatedly with water and collected by filtration and dried to give 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of naphthoic acid 17 (18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to provide the titled compound 18 (24.7 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a bromine atom at the 4-position influence the mass spectrometry fragmentation pattern of 1-hydroxy-2-naphthoic acid derivatives?

A1: The research paper by [] investigates the mass spectrometry fragmentation patterns of various 1-hydroxy-2-naphthoic acid derivatives, including those with a bromine atom at the 4-position. The study found that the bromine atom leads to characteristic fragmentation patterns. Specifically, the presence of bromine facilitates the loss of a bromine radical (Br•) during fragmentation. This distinctive fragmentation pathway can be used to identify and characterize 4-bromo-1-hydroxy-2-naphthoic acid derivatives within complex mixtures.

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